molecular formula C6H6N4 B098133 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 15562-30-8

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B098133
CAS No.: 15562-30-8
M. Wt: 134.14 g/mol
InChI Key: DOHPJVZVZNYFRH-UHFFFAOYSA-N
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Description

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring. It has garnered significant interest in the fields of medicinal and pharmaceutical chemistry due to its diverse biological activities and potential therapeutic applications .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines class of compounds, including 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine, continues to be a subject of research due to their significant biological activities . Future directions may include further exploration of their synthesis methods, mechanisms of action, and potential applications in agriculture and medicinal chemistry .

Biochemical Analysis

Biochemical Properties

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine has been found to interact with various enzymes and proteins. For instance, it has been described as a cyclic adenosine 3′,5′-monophosphate (cAMP) phosphodiesterase (PDE) inhibitor . This interaction suggests that this compound may play a role in regulating cAMP levels, which are crucial for many biochemical reactions.

Cellular Effects

Some studies suggest that it may have antiproliferative activities against certain cancer cells

Molecular Mechanism

Its role as a PDE inhibitor suggests that it may exert its effects by inhibiting the breakdown of cAMP, thereby increasing cAMP levels and influencing various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine can be synthesized through various methods. One efficient method involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones. This reaction proceeds under mild conditions and yields the desired product in good-to-excellent yields . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which provides a catalyst-free and eco-friendly approach to synthesizing this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and catalyst-free conditions is particularly advantageous for industrial applications due to its efficiency, scalability, and reduced environmental impact .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the resulting biological activities. Its ability to inhibit key signaling pathways and its diverse range of applications in medicinal chemistry, biology, and agriculture make it a valuable compound for further research and development .

Properties

IUPAC Name

5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c1-5-2-3-10-6(9-5)7-4-8-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHPJVZVZNYFRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15562-30-8
Record name 5-Methyl-s-triazolo(1,5-a)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A
  • Trapidil (7-diethylamino-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine): This derivative acts as a coronary vasodilator and positive inotrope. Its mechanism involves inhibiting cyclic AMP phosphodiesterase (PDE) activity, leading to increased intracellular cAMP levels. [ [] ] This increase in cAMP can then modulate various downstream effects, including vasodilation and increased myocardial contractility.
  • Flumetsulam (N-(2,6-difluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide): This derivative is a herbicide that works by inhibiting acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids in plants. [ [] ] Inhibition of ALS leads to the depletion of these essential amino acids, ultimately causing plant death.

ANone:

  • Spectroscopic Data: While the provided papers do not contain specific spectroscopic data for the unsubstituted compound, techniques like NMR, IR, and mass spectrometry can be employed for its characterization. Crystallographic data for the unsubstituted compound and some derivatives are available, revealing planar bicyclic structures. [ [], [], [] ]

ANone: The provided papers focus primarily on the biological and chemical properties of 5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and its derivatives. Specific data regarding its material compatibility and stability under various conditions are not discussed.

ANone: The provided research does not specifically address the catalytic properties of this compound. The focus leans towards its use as a building block for biologically active compounds.

A: While the provided papers do not detail specific computational studies on the unsubstituted compound, one study used the TOPKAT QSAR model to assess the sensitization potential of the derivative 3-amino-5-mercapto-1,2,4-triazole. [ [] ] This suggests that QSAR and other computational techniques could be applied to predict the properties and activities of this compound derivatives.

ANone: Several papers showcase the diverse biological activities achieved by modifying the this compound scaffold:

  • Antiproliferative activity: Introducing N-anilino and 2-substituted groups at positions 7 and 2, respectively, resulted in potent antiproliferative agents against cancer cell lines. [ [] ]
  • Coronary vasodilation and antihypertensive activity: Fusing the core structure with various heterocycles like pyrrole, thiophene, and pyridine led to compounds with promising cardiovascular activities, surpassing the potency of trapidil in some instances. [ [] ]
  • Platinum(II) complexes: Coordinating bulky disubstituted triazolopyrimidines to platinum(II) centers yielded complexes with significant in vitro cytotoxicity against cancer cell lines, including a cisplatin-resistant line. [ [] ]

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